molecular formula C8H10N2OS B7783068 6-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one

6-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B7783068
M. Wt: 182.25 g/mol
InChI Key: JOFZOGAPEWTUMI-UHFFFAOYSA-N
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Description

Compound “6-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one” is a chemical entity with significant applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one” involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for inclusion complex formation. The process involves the determination of the inclusion formation constant and the most used methods to prepare host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis techniques, ensuring high yield and purity. The methods are optimized for cost-effectiveness and efficiency, considering the chemical behavior of the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “6-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions: The reactions involving compound “this compound” typically use specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require oxidizing agents, while reduction reactions may involve reducing agents. Substitution reactions often use halogenated hydrocarbons as raw materials .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. The products are typically characterized by their chemical structure and properties, which are analyzed using various analytical techniques.

Scientific Research Applications

Compound “6-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it is used for understanding biochemical pathways and interactions. In medicine, it has potential therapeutic applications, while in industry, it is used for developing new materials and products .

Mechanism of Action

The mechanism of action of compound “6-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biochemical and physiological processes. The exact mechanism may vary depending on the application and the specific targets involved .

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These similar compounds share certain characteristics with “6-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one” but may differ in specific properties or applications, highlighting the uniqueness of “this compound”.

Properties

IUPAC Name

6-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-4-12-8-9-6(2)5-7(11)10-8/h3,5H,1,4H2,2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFZOGAPEWTUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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